Cas no 57454-26-9 (2-Propenoic acid,2-methyl-, 3,6,9,12-tetraoxatridec-1-yl ester)

2-Propenoic acid,2-methyl-, 3,6,9,12-tetraoxatridec-1-yl ester structure
57454-26-9 structure
Product Name:2-Propenoic acid,2-methyl-, 3,6,9,12-tetraoxatridec-1-yl ester
CAS No:57454-26-9
MF:C13H24O6
MW:276.326065063477
CID:379218
PubChem ID:93675
Update Time:2025-04-19

2-Propenoic acid,2-methyl-, 3,6,9,12-tetraoxatridec-1-yl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,2-methyl-, 3,6,9,12-tetraoxatridec-1-yl ester
    • 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
    • 3,6,9,12-tetraoxatridec-1-yl methacrylate
    • 2,5,8,11-tetraoxatridecan-13-yl 2-methylprop-2-enoate
    • NS00033723
    • tetraethylene glycol monomethyl ether methacrylate
    • BBA91572
    • 57454-26-9
    • EINECS 260-743-3
    • mPEG-MA,20K
    • MFCD00241432
    • 2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethyl methacrylate
    • KRCGBOKYIUDIFY-UHFFFAOYSA-N
    • SCHEMBL103968
    • DTXSID40206064
    • Inchi: 1S/C13H24O6/c1-12(2)13(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3/h1,4-11H2,2-3H3
    • InChI Key: KRCGBOKYIUDIFY-UHFFFAOYSA-N
    • SMILES: O(CCOCCOC)CCOCCOC(C(=C)C)=O

Computed Properties

  • Exact Mass: 276.15732
  • Monoisotopic Mass: 276.15728848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 14
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 63.2Ų

Experimental Properties

  • PSA: 63.22
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